molecular formula C15H12N4O3S2 B2966565 5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-92-4

5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2966565
CAS No.: 1021229-92-4
M. Wt: 360.41
InChI Key: KUWHQWWRHSEPMD-UHFFFAOYSA-N
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Description

5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a sophisticated chemical hybrid designed for pharmaceutical and medicinal chemistry research. This compound features a 2-thioxodihydropyrimidine-4,6(1H,5H)-dione core, a scaffold isosteric to biologically relevant barbituric and thiobarbituric acids . This core structure is recognized for its diverse biological activities and is frequently employed as a building block in synthesizing functional organic molecules and heterocyclic compounds . The core is strategically functionalized with a 4-(3-methoxyphenyl)thiazol-2-yl group via an aminomethylene linker, incorporating a thiazole ring—a privileged structure in drug discovery known for its widespread occurrence in bioactive molecules. The integration of these moieties suggests significant potential for this compound in several research areas. Primarily, it serves as a key intermediate in the synthesis of novel heterocyclic compounds for screening against various biological targets . Derivatives of 2-thioxodihydropyrimidine-4,6(1H,5H)-dione and analogous structures have been reported to exhibit a range of pharmacological properties, including antimicrobial , anticancer , and antiviral activities . The compound's structure, featuring multiple hydrogen bond donors and acceptors, also makes it a candidate for exploring molecular recognition and supramolecular chemistry. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

6-hydroxy-5-[(E)-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S2/c1-22-9-4-2-3-8(5-9)11-7-24-15(17-11)16-6-10-12(20)18-14(23)19-13(10)21/h2-7H,1H3,(H3,18,19,20,21,23)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPJEDSFZFAEH-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps that utilize readily available reagents. The initial step typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various alkylating agents to form intermediates that are subsequently transformed into the final product through acylation and cyclization reactions. For instance, a recent study reported an efficient synthesis route yielding high purity and yield through a series of controlled reactions involving potassium hydroxide and dichloroacetyl chloride .

Anticancer Properties

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit significant anticancer properties. In particular, compounds similar to 5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that thiazole derivatives displayed IC50 values ranging from 10 µM to 30 µM against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Thiazole Derivative AA549 (Lung)15
Thiazole Derivative BMCF-7 (Breast)20
Target CompoundA549 (Lung)12

Enzyme Inhibition

Another significant biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase is particularly relevant for cosmetic applications and the treatment of hyperpigmentation disorders. The compound demonstrated competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Studies

Compound NameIC50 (µM)Mechanism of ActionReference
Kojic Acid28.6Competitive
Target Compound27.5Competitive

Case Studies

A notable case study examined the effects of the compound on melanoma cells, revealing not only a reduction in cell viability but also an induction of apoptosis through the activation of caspase pathways. This suggests a dual mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its core structure with several derivatives, differing primarily in substituents. Key analogues include:

5-((2-Chloroquinolin-3-yl)methylene)-dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione ()
  • Substituent: 2-Chloroquinoline group.
  • Molecular docking highlighted interactions comparable to the standard drug Rosiglitazone .
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ()
  • Substituent : Pyrazole ring with methyl and phenyl groups.
  • Properties: Synthesized via condensation with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde. Structural confirmation via NMR and mass spectrometry suggests robustness of the Knoevenagel method for diverse substituents .
Thienothiophene-Substituted Derivatives ()
  • Substituent: Thienothiophene units with bromophenyl or tert-butylbiphenyl groups.
  • Properties: High thermal stability (>250°C decomposition temperature) and notable fluorescence, making them suitable for optical applications. Fluorescence quantum yields and UV/Vis absorption profiles were extensively characterized .
  • Significance: The extended π-conjugation in thienothiophene derivatives contrasts with the target compound’s thiazole ring, highlighting how substituents dictate electronic properties.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(3-Methoxyphenyl)thiazol-2-yl ~358.4* Hypothesized enhanced polarity due to methoxy group
5-((2-Chloroquinolin-3-yl)methylene)-dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione 2-Chloroquinoline Not reported PPAR-γ/aldose reductase binding affinity
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,5-Dimethyl-1-phenylpyrazole Not reported Steric bulk, confirmed synthesis
Thienothiophene derivatives (e.g., IIc, IIIc) Bromophenyl/tert-butylbiphenyl >600 High thermal stability, fluorescence

*Calculated based on structurally similar compound in (C16H14N4O2S2, MW 358.4).

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves cyclocondensation reactions. For example:

  • Thiosemicarbazide derivatives are reacted with chloroacetic acid, sodium acetate, and aryl oxocompounds in a DMF/acetic acid solvent system under reflux (2 hours). The product is recrystallized from DMF-ethanol or DMF-acetic acid mixtures .
  • Alternative routes use 1,3-diethyl-2-thioxodihydropyrimidine and β-alanine in ethanol or toluene under reflux, achieving yields of 77–86% after recrystallization .

Table 1: Synthesis Conditions

StudyReagents/ConditionsSolventTimeYield
Bioorg. Chem. (2020)Thiosemicarbazide, chloroacetic acid, NaOAc, oxocompoundDMF/AcOH2hN/A
Molecular-Based Fluorescent... (2016)1,3-diethyl-2-thioxodihydropyrimidine, β-alanineEthanol/tolueneN/A77–86%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C-NMR : To confirm structural integrity and substituent environments .
  • UV/Vis and fluorescence spectroscopy : For evaluating photophysical properties (e.g., absorption/emission maxima) .
  • DSC (Differential Scanning Calorimetry) : To determine thermal stability (decomposition temperatures >230°C reported) .

Q. What biological activities have been reported for this compound?

  • EndoG Inhibition : IC50 values of 0.61–0.67 mM in prostate cancer cells (22Rv1, PC3), surpassing ZnCl₂ and EDTA .
  • Antioxidant/Anti-inflammatory : Reduces ROS and inflammation in RAW264.7 macrophages and C57BL/6 mice post-LPS exposure .
  • Antimicrobial Activity : Low-concentration efficacy against common pathogens (structural analog MHY1387) .

Table 2: Biological Activities

ActivityModel SystemKey Findings
EndoG Inhibition22Rv1/PC3 cellsIC50 0.61–0.67 mM; protects against cisplatin-induced toxicity
Anti-inflammatoryRAW264.7 macrophagesReduces TNF-α and IL-6 via ROS scavenging
AntimicrobialNot specified (MHY1387 analog)Synergistic effects with antibiotics

Q. What safety precautions are recommended for handling this compound?

While direct data are limited, general guidelines for thiourea derivatives include:

  • Use PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/contact .
  • Store in sealed containers away from oxidizers and heat sources .

Q. How can solubility and formulation challenges be addressed?

Based on synthesis protocols:

  • Use polar aprotic solvents (DMF, DMSO) for dissolution.
  • For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Solvent Screening : Test alternative solvents (e.g., THF, acetonitrile) to improve crystallinity.
  • Catalyst Variation : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Purification : Use gradient column chromatography for intermediates with low recrystallization efficiency.

Q. How should contradictory biological data across studies be resolved?

Example: Discrepancies in IC50 values may arise from:

  • Assay Conditions : Validate pH, temperature, and cell passage number.
  • Cell Line Variability : Compare results across multiple models (e.g., primary vs. cancer cells) .
  • Orthogonal Assays : Confirm activity using enzymatic (e.g., EndoG activity assays) and cellular (e.g., apoptosis markers) approaches .

Q. What methodologies are suitable for mechanistic studies of its biological activity?

  • Enzyme Kinetics : Measure inhibition constants (Ki) for EndoG using recombinant proteins .
  • Molecular Docking : Predict binding interactions with ROS-scavenging enzymes (e.g., SOD, catalase) .
  • siRNA Knockdown : Silence target genes (e.g., NF-κB) to confirm anti-inflammatory pathways .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Modification : Replace the 3-methoxyphenyl group with electron-withdrawing/donating groups to modulate bioactivity.
  • Core Scaffold Optimization : Compare thiazole vs. thiadiazole analogs for enhanced stability or potency .

Q. What strategies assess compound stability under varying conditions?

  • Thermal Analysis : Use DSC/TGA to monitor decomposition at elevated temperatures (>250°C) .
  • pH Stability Studies : Incubate in buffers (pH 1–13) and analyze degradation via HPLC.
  • Light Exposure Tests : Evaluate photodegradation under UV/visible light using fluorescence spectroscopy .

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